molecular formula C30H46O2 B2428822 Betulonaldehyde CAS No. 4439-98-9

Betulonaldehyde

Cat. No. B2428822
CAS RN: 4439-98-9
M. Wt: 438.696
InChI Key: MHAVMNJPXLZEIG-CNRMHUMKSA-N
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Description

Betulonaldehyde is a pentacyclic triterpenoid and derivative of the cholesterol biosynthesis inhibitor betulin . It has been found in Betula and is active against P. falciparum (IC50 = 3.36 µg/ml). It is also cytotoxic to NCI H187 lung cancer cells and non-cancerous Vero cells (IC50s = 19.23 and 17.09 µg/ml, respectively) .


Synthesis Analysis

Betulonaldehyde has been used as a precursor in the semisynthesis of C-2 and C-28 betulonic aldehyde derivatives . Additionally, it has been found that three major degradation products resulted from the exposure of betulonaldehyde to air in solution at room temperature .


Molecular Structure Analysis

The molecular formula of Betulonaldehyde is C30H48O2 . It has a molecular weight of 440.7 g/mol . The InChIKey of Betulonaldehyde is FELCJAPFJOPHSD-ROUWMTJPSA-N .


Chemical Reactions Analysis

As mentioned earlier, three major degradation products resulted from the exposure of betulonaldehyde to air in solution at room temperature .


Physical And Chemical Properties Analysis

Betulonaldehyde is a pentacyclic triterpenoid and derivative of the cholesterol biosynthesis inhibitor betulin . It has a molecular weight of 440.7 g/mol .

Scientific Research Applications

Future Directions

Betulonaldehyde has been identified as a natural RORγt agonist . The agonists and inhibitors of RORγt are potential agents for tumor immunotherapy and autoimmune diseases, respectively . Therefore, Betulonaldehyde could have potential applications in these areas in the future.

properties

IUPAC Name

(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O2/c1-19(2)20-10-15-30(18-31)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h18,20-23,25H,1,8-17H2,2-7H3/t20-,21+,22-,23+,25+,27-,28+,29+,30+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAVMNJPXLZEIG-CNRMHUMKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301346531
Record name Betulonaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4439-98-9
Record name Betulonaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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